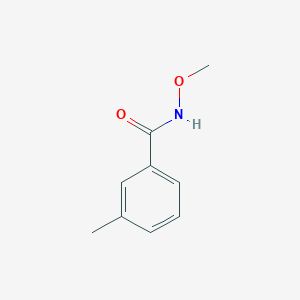

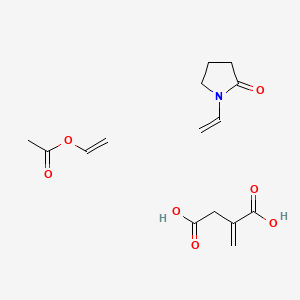

Ethenyl acetate;1-ethenylpyrrolidin-2-one;2-methylidenebutanedioic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethenyl acetate: , 1-ethenylpyrrolidin-2-one , and 2-methylidenebutanedioic acid are three distinct chemical compounds with unique properties and applications

Vorbereitungsmethoden

Ethenyl Acetate

Ethenyl acetate is primarily produced through the reaction of ethylene, acetic acid, and oxygen in the presence of a palladium catalyst. This process can be carried out in either the gas phase or the liquid phase . The reaction conditions typically involve temperatures between 100-200°C and pressures of 0.6-0.8 MPa .

1-ethenylpyrrolidin-2-one

1-ethenylpyrrolidin-2-one is synthesized by the vinylation of 2-pyrrolidone. This involves the base-catalyzed reaction of 2-pyrrolidone with acetylene . The reaction is typically carried out under controlled conditions to ensure high yield and purity.

2-methylidenebutanedioic acid

2-methylidenebutanedioic acid is produced through microbial fermentation. The primary producer is the fungal species Aspergillus terreus, which can produce significant quantities of itaconic acid through the fermentation of sugars such as glucose . The process involves several steps, including fermentation, filtering, crystallization, decolorization, and drying .

Analyse Chemischer Reaktionen

Ethenyl Acetate

Ethenyl acetate undergoes various chemical reactions, including polymerization, hydrolysis, and transesterification. Common reagents used in these reactions include acids, bases, and alcohols. For example, in the presence of an acid catalyst, ethenyl acetate can undergo hydrolysis to produce acetic acid and ethanol .

1-ethenylpyrrolidin-2-one

1-ethenylpyrrolidin-2-one can undergo polymerization to form polyvinylpyrrolidone. This polymerization reaction is typically initiated by free radicals or other polymerization initiators . The resulting polymer has various applications in pharmaceuticals and other industries.

2-methylidenebutanedioic acid

2-methylidenebutanedioic acid can undergo various chemical reactions, including polymerization and esterification. It can be polymerized to form polyitaconic acid, which has applications in the production of resins and other materials . Esterification reactions with alcohols can produce esters of itaconic acid, which are used as plasticizers and other additives.

Wissenschaftliche Forschungsanwendungen

Ethenyl Acetate

Ethenyl acetate is widely used as a monomer in the production of polyvinyl acetate and polyvinyl alcohol, which are used in adhesives, coatings, and films . It is also used as a solvent in various industrial applications .

1-ethenylpyrrolidin-2-one

1-ethenylpyrrolidin-2-one is used to produce polyvinylpyrrolidone, which has applications in pharmaceuticals as a binder and stabilizer . It is also used in cosmetics, food processing, and other industries due to its solubility and biocompatibility .

2-methylidenebutanedioic acid

2-methylidenebutanedioic acid is used as a precursor for the production of polymers, resins, and other chemicals . It has applications in the production of superabsorbent polymers, coatings, and adhesives . Additionally, itaconic acid has antimicrobial properties and is being explored for use in medical applications .

Wirkmechanismus

Ethenyl Acetate

Ethenyl acetate acts primarily as a monomer in polymerization reactions. The vinyl group in ethenyl acetate undergoes free radical polymerization to form polyvinyl acetate, which can be further hydrolyzed to produce polyvinyl alcohol .

1-ethenylpyrrolidin-2-one

1-ethenylpyrrolidin-2-one polymerizes to form polyvinylpyrrolidone through free radical polymerization. The resulting polymer has a high affinity for water and can form hydrogen bonds with various molecules, making it useful as a binder and stabilizer in pharmaceuticals .

2-methylidenebutanedioic acid

2-methylidenebutanedioic acid undergoes polymerization to form polyitaconic acid. The double bond in itaconic acid allows for various chemical modifications, making it a versatile precursor for the production of various polymers and resins .

Vergleich Mit ähnlichen Verbindungen

Ethenyl Acetate

Similar compounds to ethenyl acetate include methyl acetate, ethyl acetate, and butyl acetate. Ethenyl acetate is unique due to its vinyl group, which allows it to undergo polymerization reactions .

1-ethenylpyrrolidin-2-one

Similar compounds to 1-ethenylpyrrolidin-2-one include 2-pyrrolidone and N-methylpyrrolidone. 1-ethenylpyrrolidin-2-one is unique due to its ability to polymerize and form polyvinylpyrrolidone, which has various pharmaceutical and industrial applications .

2-methylidenebutanedioic acid

Similar compounds to 2-methylidenebutanedioic acid include maleic acid and fumaric acid. 2-methylidenebutanedioic acid is unique due to its microbial production and its ability to form polyitaconic acid, which has various industrial applications .

Eigenschaften

CAS-Nummer |

68928-72-3 |

|---|---|

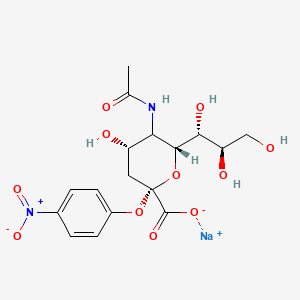

Molekularformel |

C15H21NO7 |

Molekulargewicht |

327.33 g/mol |

IUPAC-Name |

ethenyl acetate;1-ethenylpyrrolidin-2-one;2-methylidenebutanedioic acid |

InChI |

InChI=1S/C6H9NO.C5H6O4.C4H6O2/c1-2-7-5-3-4-6(7)8;1-3(5(8)9)2-4(6)7;1-3-6-4(2)5/h2H,1,3-5H2;1-2H2,(H,6,7)(H,8,9);3H,1H2,2H3 |

InChI-Schlüssel |

YDFCBRIGTOQHPX-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)OC=C.C=CN1CCCC1=O.C=C(CC(=O)O)C(=O)O |

Verwandte CAS-Nummern |

68928-72-3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![disodium;(1R,2S,3R,4S)-2,3-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B14114223.png)

![ethyl 3-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B14114233.png)

![2-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride](/img/structure/B14114236.png)

![N-[3-(dimethylamino)propyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B14114239.png)

![1-Oxa-6-azaspiro[3.5]nonane-6-carboxylic acid, 2,2,3,3,7,7-hexaMethyl-, Methyl ester](/img/structure/B14114253.png)

![2-[3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B14114262.png)

![1,3-dimethyl-5-(3-nitrophenyl)-6-(o-tolylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14114263.png)

![3-(3,4-Dimethoxyphenyl)-1-[2-(3-nitrophenyl)-2-oxoethyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B14114277.png)